Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate
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Overview
Description
Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a piperidine ring, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Piperidine Ring Formation: The imidazolidinone intermediate is then reacted with a piperidine derivative, often under reflux conditions in the presence of a suitable solvent.
Esterification: The final step involves the esterification of the piperidine-imidazolidinone intermediate with benzyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone and piperidine rings can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The benzyl ester group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their broad-spectrum biological activities, including antiviral, anticancer, and antimicrobial properties.
Indole Derivatives: Possess various biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
Benzyl 2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
benzyl 2-[4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-19-16(22)11-21(18(19)24)15-7-9-20(10-8-15)12-17(23)25-13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBZANKEMFZTIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)CC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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